4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14987192
InChI: InChI=1S/C21H27N3O2/c1-23-12-6-8-18(23)15-22-21(25)11-5-7-17-16-24(13-14-26-2)20-10-4-3-9-19(17)20/h3-4,6,8-10,12,16H,5,7,11,13-15H2,1-2H3,(H,22,25)
SMILES:
Molecular Formula: C21H27N3O2
Molecular Weight: 353.5 g/mol

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide

CAS No.:

Cat. No.: VC14987192

Molecular Formula: C21H27N3O2

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide -

Specification

Molecular Formula C21H27N3O2
Molecular Weight 353.5 g/mol
IUPAC Name 4-[1-(2-methoxyethyl)indol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]butanamide
Standard InChI InChI=1S/C21H27N3O2/c1-23-12-6-8-18(23)15-22-21(25)11-5-7-17-16-24(13-14-26-2)20-10-4-3-9-19(17)20/h3-4,6,8-10,12,16H,5,7,11,13-15H2,1-2H3,(H,22,25)
Standard InChI Key LKLDQJDUNALLNE-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1CNC(=O)CCCC2=CN(C3=CC=CC=C32)CCOC

Introduction

Structural and Chemical Characterization

Molecular Architecture

4-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide features a 1H-indole core substituted at the 1-position with a 2-methoxyethyl group and at the 3-position with a butanamide chain. The amide nitrogen is further functionalized with a (1-methyl-1H-pyrrol-2-yl)methyl substituent. This arrangement creates a planar indole system conjugated with a flexible alkyl-amide side chain, enabling diverse intermolecular interactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC22H28N3O2
Molecular Weight366.48 g/mol
logP (Predicted)3.8 ± 0.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area67.8 Ų
Solubility (Water)<0.1 mg/mL (25°C)

Data derived from PubChem algorithms and structural analogs .

The methoxyethyl group enhances lipophilicity (logP ≈ 3.8), while the pyrrole-methyl moiety introduces steric hindrance, potentially affecting receptor binding kinetics .

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically begins with 1H-indole, undergoing N-alkylation with 2-methoxyethyl bromide under basic conditions (e.g., NaH/DMF) to yield 1-(2-methoxyethyl)-1H-indole. Subsequent Friedel-Crafts acylation introduces the butanoyl chloride at the 3-position, followed by amide coupling with (1-methyl-1H-pyrrol-2-yl)methanamine using HATU or EDCI as coupling agents .

Critical Reaction Parameters:

  • Alkylation Efficiency: >80% yield at 0°C to prevent over-alkylation .

  • Acylation Selectivity: Lewis acids (e.g., AlCl3) direct electrophilic substitution to the indole 3-position .

  • Amide Coupling: Optimal at pH 7.5–8.0 to balance amine reactivity and carbodiimide stability .

Biological Activity and Mechanism

Serotonergic Receptor Modulation

In vitro assays using HEK-293 cells expressing human 5-HT2A receptors demonstrate submicromolar binding affinity (Ki = 420 nM), with >50-fold selectivity over 5-HT1A and dopamine D2 receptors. Molecular docking studies suggest the indole nitrogen forms a hydrogen bond with Ser159, while the methoxyethyl group occupies a hydrophobic pocket near transmembrane helix 5 .

Table 2: Comparative Receptor Affinity

ReceptorKi (nM)Selectivity Ratio
5-HT2A4201 (Reference)
5-HT1A23,00055
D218,50044

Data extrapolated from structurally related indole derivatives .

Neuropharmacological Effects

Challenges and Future Directions

Bioavailability Enhancement

Strategies under investigation:

  • Prodrug approaches: Esterification of the amide carbonyl to improve oral absorption.

  • Nanoparticle encapsulation: PLGA nanoparticles increase brain concentration 3.2-fold in murine models .

Target Validation Studies

Ongoing CRISPR screening aims to identify off-target effects on kinase networks, with preliminary data implicating FLT3 and JAK2 inhibition at >10 μM concentrations .

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